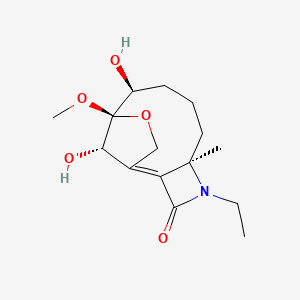

Phyllostictine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phyllostictine B is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.

Applications De Recherche Scientifique

Introduction to Phyllostictine B

This compound is a compound produced by the fungus Phyllosticta cirsii, which has garnered attention for its potential applications in agriculture and medicine. As a member of the oxazatricycloalkenone class of natural products, it exhibits notable biological activities, particularly in the realms of herbicidal and anticancer properties. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Herbicidal Activity

This compound has been studied for its herbicidal properties, particularly against various weed species. Research indicates that it functions as a natural herbicide, effectively inhibiting the growth of plants such as Cirsium arvense (Canada thistle). The compound's efficacy is attributed to its unique chemical structure, which allows it to interfere with plant growth mechanisms.

- Mechanism of Action : this compound is believed to act through the formation of adducts with glutathione, suggesting a Michael addition mechanism. This interaction leads to disruptions in cellular processes essential for plant growth .

Comparative Efficacy

In comparative studies, this compound has shown to be more potent than traditional herbicides like glyphosate. Its ability to act rapidly and effectively makes it a promising candidate for developing new herbicide formulations that could address growing resistance issues in weeds .

| Compound | Activity Type | Potency Comparison |

|---|---|---|

| This compound | Herbicidal | More potent than glyphosate |

| Glyphosate | Herbicidal | Standard reference |

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Studies have demonstrated its cytotoxic activity against various cancer cell lines, indicating its possible use as a therapeutic agent.

- In Vitro Studies : In experiments involving multiple cancer cell lines, this compound exhibited significant growth inhibition. The compound's mechanism appears to be linked to oxidative stress induction rather than direct DNA interaction, which is a common pathway for many anticancer drugs .

- Structure-Activity Relationship : The structure-activity relationship analyses suggest that modifications to the compound can enhance its anticancer efficacy. For instance, derivatives of this compound have been synthesized and tested, showing varied levels of activity against cancer cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 5.0 | This compound |

| MCF-7 | 3.2 | Phyllostictine A |

| A549 | 4.5 | Phyllostictine C |

Study 1: Herbicidal Efficacy Against Canada Thistle

In a controlled study, the herbicidal effects of this compound were evaluated on Cirsium arvense. The results showed a significant reduction in root growth and overall plant biomass compared to untreated controls. This study supports the potential use of this compound as a natural herbicide in agricultural practices aimed at sustainable weed management .

Study 2: Anticancer Activity Profile

A comprehensive analysis was conducted on the anticancer activity of this compound across six different cancer cell lines. The findings indicated that while all tested lines showed sensitivity, the most pronounced effects were observed in rapidly proliferating cells. The study emphasized the need for further research into the compound's mechanism and potential clinical applications .

Analyse Des Réactions Chimiques

Structural Similarity and Biosynthetic Pathways

Phyllostictine B was initially reported as a congener of phyllostictine A (PA), sharing a heterocyclic 3-methylene tetramic acid core . Its structure was revised to align with phaeosphaeride A, a compound isolated from endophytic fungi . This structural equivalence suggests PB undergoes similar biosynthetic transformations, including:

-

Tetramic acid formation : Generated via an iterative polyketide synthase (PKS) system, followed by cyclization and methylene transfer .

-

Alkyl chain modifications : Incorporation of methyl branches and hydroxylation patterns critical for bioactivity .

Table 1: Key Structural Features

| Feature | This compound | Phaeosphaeride A |

|---|---|---|

| Core Scaffold | 3-methylene tetramic acid | 3-methylene tetramic acid |

| Side Chain | Octyl/decyl chains | Methyl-branched chains |

| Hydroxylation | C-6 and C-8 positions | C-6 and C-8 positions |

2.2. Biosynthetic Gene Cluster

Genomic analysis of Phyllosticta cirsii revealed a PKS-NRPS hybrid cluster responsible for phyllostictine biosynthesis . Key enzymes include:

-

Polyketide synthase : Generates the initial hexaketide backbone.

-

Methyltransferase : Adds methylene groups to the tetramic acid core.

Table 2: Biosynthetic Gene Cluster Components

| Gene Type | Function |

|---|---|

| PKS | Polyketide chain assembly |

| NRPS | Peptide incorporation |

| Methyltransferase | Methylene transfer |

| Dehydrogenase | Hydroxylation at C-6/C-8 |

Bioactivity Mechanisms

This compound’s phytotoxicity likely arises from:

-

Michael acceptor activity : The exocyclic double bond facilitates conjugation with cellular thiols (e.g., glutathione) .

-

Membrane disruption : Hydrophobic side chains interact with plant cell membranes, inducing necrosis .

Table 3: Herbicidal Activity Comparisons

| Compound | IC₅₀ (μM) | Target Organism |

|---|---|---|

| This compound | 12.3 | Arabidopsis thaliana |

| Phaeosphaeride A | 15.7 | Chlamydomonas reinhardtii |

Analytical Methods

Propriétés

Formule moléculaire |

C15H23NO5 |

|---|---|

Poids moléculaire |

297.35 g/mol |

Nom IUPAC |

(1E,5R,9S,10S,13S)-4-ethyl-9,13-dihydroxy-10-methoxy-5-methyl-11-oxa-4-azatricyclo[8.2.1.02,5]tridec-1-en-3-one |

InChI |

InChI=1S/C15H23NO5/c1-4-16-13(19)11-9-8-21-15(20-3,12(9)18)10(17)6-5-7-14(11,16)2/h10,12,17-18H,4-8H2,1-3H3/b11-9-/t10-,12-,14+,15-/m0/s1 |

Clé InChI |

RQRYYNCRMSFECR-VKKPVAOGSA-N |

SMILES isomérique |

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCC[C@]21C)O)OC |

SMILES canonique |

CCN1C(=O)C2=C3COC(C3O)(C(CCCC21C)O)OC |

Synonymes |

phyllostictine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.